Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]-
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Overview
Description
Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]- is a heterocyclic organic compound that features both morpholine and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]- typically involves the reaction of morpholine with a piperidine derivative. One common method involves the use of potassium carbonate in dimethylformamide at elevated temperatures (around 120°C) to facilitate the reaction . Another method includes the reduction of intermediate compounds using sodium borohydride in methanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]- is unique due to its combination of morpholine and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H26N2O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-[2-(2-piperidin-4-ylphenoxy)ethyl]morpholine |
InChI |
InChI=1S/C17H26N2O2/c1-2-4-17(16(3-1)15-5-7-18-8-6-15)21-14-11-19-9-12-20-13-10-19/h1-4,15,18H,5-14H2 |
InChI Key |
OKFMRHLQJHVPKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2OCCN3CCOCC3 |
Origin of Product |
United States |
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